molecular formula C18H22N4O2 B5848509 N-(2-furylmethyl)-1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-amine

N-(2-furylmethyl)-1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-amine

Cat. No. B5848509
M. Wt: 326.4 g/mol
InChI Key: ZJFDUAOVEYDWGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-furylmethyl)-1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as FMEB, and it has been synthesized using different methods.

Mechanism of Action

The mechanism of action of FMEB involves the inhibition of various enzymes and proteins that are involved in cell growth and proliferation. FMEB has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle progression. This inhibition leads to the arrest of cells in the G1 phase of the cell cycle, ultimately resulting in cell death.
Biochemical and Physiological Effects:
FMEB has been shown to have various biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell growth and proliferation, and the modulation of immune responses. This compound has also been shown to have antioxidant properties, which may contribute to its potential use as a treatment for neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The advantages of using FMEB in lab experiments include its potential as a potent inhibitor of CDKs, its ability to induce apoptosis in cancer cells, and its antioxidant properties. However, the limitations of using FMEB in lab experiments include its potential toxicity, the need for further studies to determine its safety and efficacy, and the potential for off-target effects.

Future Directions

There are several future directions for the research on FMEB, including the development of new synthetic methods, the investigation of its potential use in combination with other drugs, and the exploration of its potential use in the treatment of other diseases. Additionally, further studies are needed to determine the safety and efficacy of FMEB in humans, as well as its potential for drug development.

Synthesis Methods

The synthesis of FMEB involves the reaction of 2-(4-morpholinyl) ethylamine with 2-furylacetaldehyde in the presence of a catalyst, followed by the addition of o-phenylenediamine. This reaction results in the formation of FMEB as a white solid, which can be purified using various techniques.

Scientific Research Applications

FMEB has been extensively studied for its potential applications in various fields, including cancer research, drug development, and molecular biology. In cancer research, FMEB has been shown to inhibit the growth of cancer cells by inducing apoptosis. This compound has also been studied for its potential use as an anti-inflammatory agent and as a treatment for neurodegenerative diseases.

properties

IUPAC Name

N-(furan-2-ylmethyl)-1-(2-morpholin-4-ylethyl)benzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2/c1-2-6-17-16(5-1)20-18(19-14-15-4-3-11-24-15)22(17)8-7-21-9-12-23-13-10-21/h1-6,11H,7-10,12-14H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJFDUAOVEYDWGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN2C3=CC=CC=C3N=C2NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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